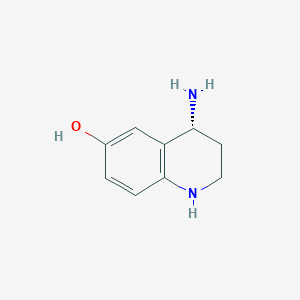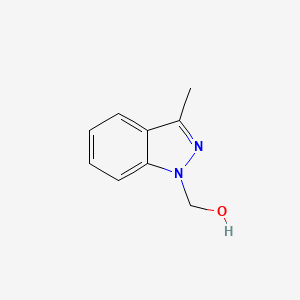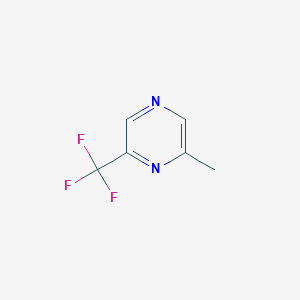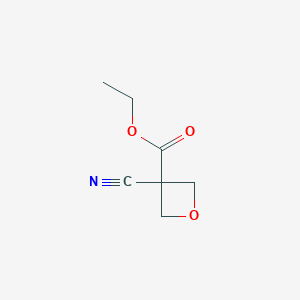
3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a tetrahydroindazole core with a hydroxyl group at the fourth position and a methyl group at the third position, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as copper acetate or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted indazoles, ketones, and hydrogenated derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahydro-1H-indazole: Lacks the methyl and hydroxyl groups, resulting in different biological activities.
3-Methyl-1H-indazole: Lacks the tetrahydro structure, affecting its chemical reactivity and pharmacological properties.
4-Hydroxy-1H-indazole: Lacks the methyl group, influencing its binding affinity and biological effects.
Uniqueness: 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its potential as a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
96546-41-7 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-methyl-4,5,6,7-tetrahydro-2H-indazol-4-ol |
InChI |
InChI=1S/C8H12N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h7,11H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
YEWYCQJTJKGTEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(CCCC2=NN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)



![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)
